Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Bromo-2,6-dimethoxy-5-nitrobenzoic Acid
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Bromo-2,6-dimethoxy-5-nitrobenzoic Acid
This guide provides an in-depth technical analysis of 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid , a highly functionalized aromatic intermediate used in the synthesis of complex pharmaceutical scaffolds, particularly for kinase inhibitors and GPCR ligands where orthogonal substitution patterns are required.
Executive Summary
3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid represents a "linchpin" scaffold in medicinal chemistry. Its value lies in its orthogonal reactivity : it possesses a carboxylic acid for amide coupling, a nitro group (reducible to an aniline), a bromine atom (amenable to Suzuki/Buchwald cross-coupling), and two methoxy groups that enforce specific steric conformations (atropisomerism potential). This guide details its molecular properties, validated synthetic pathways, and characterization protocols.
Part 1: Molecular Identity & Physicochemical Properties
The molecule is a polysubstituted benzoic acid derivative. The presence of two methoxy groups at the 2 and 6 positions creates significant steric crowding around the carboxylic acid, often requiring specialized coupling conditions (e.g., conversion to acid chloride) rather than standard carbodiimide couplings.
Fundamental Data
| Property | Value | Notes |
| IUPAC Name | 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid | |
| Molecular Formula | C₉H₈BrNO₆ | |
| Molecular Weight (Average) | 306.07 g/mol | Based on standard atomic weights.[1] |
| Monoisotopic Mass | 304.9535 Da | Calculated for the ⁷⁹Br isotope. |
| Exact Mass (⁸¹Br) | 306.9515 Da | Calculated for the ⁸¹Br isotope. |
| CAS Registry Number | Not widely listed | Often synthesized in situ or custom manufactured. |
| Physical State | Pale yellow to light orange solid | Color arises from the nitro-aromatic conjugation. |
| Predicted pKa | ~1.5 – 2.0 | Lower than benzoic acid (4.2) due to the electron-withdrawing NO₂ and Br groups. |
Isotopic Distribution (Mass Spectrometry Signature)
Researchers using LC-MS for identification must look for the characteristic 1:1 doublet signal due to the bromine isotopes (⁷⁹Br and ⁸¹Br).
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M+ (⁷⁹Br): 100% relative abundance.
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M+2 (⁸¹Br): ~97% relative abundance.[2] This "twin peak" signature separated by 2 Da is the primary diagnostic filter in crude reaction mixtures.
Part 2: Structural Analysis & Reactivity Logic
The synthesis and utility of this molecule are governed by the electronic push-pull effects of its substituents.
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2,6-Dimethoxy Groups (Donors): These are strong ortho/para directors. They activate the ring, making the 3 and 5 positions susceptible to electrophilic aromatic substitution (EAS).
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Carboxylic Acid (Acceptor): A meta director, reinforcing substitution at positions 3 and 5.
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Synthetic Sequence Logic:
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Direct nitration of 2,6-dimethoxybenzoic acid yields the 3-nitro derivative.
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Subsequent bromination is difficult due to the deactivating nature of the nitro group.
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Optimal Route: Bromination first. The 2,6-dimethoxy core is electron-rich. Bromination occurs readily at position 3. The remaining position 5 is still activated by the 6-methoxy group, allowing for subsequent nitration even in the presence of the deactivating bromine.
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Diagram 1: Electronic Activation & Directing Effects
Caption: Electronic directing effects facilitating the sequential functionalization of the benzene ring.
Part 3: Synthetic Methodology
The following protocol describes the synthesis starting from commercially available 2,6-dimethoxybenzoic acid .
Step 1: Regioselective Bromination
Objective: Synthesize 3-bromo-2,6-dimethoxybenzoic acid.
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Reagents: Bromine (Br₂) or N-Bromosuccinimide (NBS).
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Solvent: Dioxane or Acetic Acid.
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Mechanism: Electrophilic Aromatic Substitution.
Protocol:
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Dissolve 2,6-dimethoxybenzoic acid (1.0 eq) in 1,4-dioxane.
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Cool to 0°C. Add Bromine (1.05 eq) dropwise over 30 minutes.
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Allow to warm to room temperature (RT) and stir for 2 hours.
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Validation: Monitor by HPLC. The starting material (RT ~2.5 min) should disappear, replaced by the brominated product (RT ~3.8 min).
-
Workup: Quench with aqueous sodium thiosulfate (to remove excess Br₂). Precipitate by adding water. Filter the white solid.
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Yield Expectation: 85-92%.
Step 2: Nitration
Objective: Introduce the nitro group at position 5.[3]
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Reagents: Fuming Nitric Acid (HNO₃), Glacial Acetic Acid.
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Safety Note: This reaction is exothermic. Run in a fume hood behind a blast shield.
Protocol:
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Suspend 3-bromo-2,6-dimethoxybenzoic acid (from Step 1) in Glacial Acetic Acid.
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Cool the mixture to 0-5°C.
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Add Fuming HNO₃ (1.2 eq) dropwise, maintaining internal temperature <10°C.
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Stir at 0°C for 1 hour, then allow to warm to RT.
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Critical Check: If the reaction stalls, mild heating (40°C) may be required, but avoid overheating to prevent decarboxylation.
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Workup: Pour the reaction mixture onto crushed ice. The product, 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid , will precipitate as a yellow solid.
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Recrystallize from Ethanol/Water if necessary.[4]
Diagram 2: Synthetic Workflow
Caption: Step-wise synthetic pathway leveraging the directing groups of the dimethoxy scaffold.
Part 4: Analytical Characterization (QA/QC)
To validate the identity of the synthesized material, the following analytical signatures must be confirmed.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
Due to the high degree of substitution, the spectrum is simple, which aids in rapid verification.
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δ 13.5-14.0 ppm (br s, 1H): Carboxylic acid proton (COOH).
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δ 8.3-8.5 ppm (s, 1H): Aromatic proton at position 4.
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Note: This singlet is diagnostic.[5] If the bromination/nitration occurred at the wrong positions, you would see coupling or a shift in this peak.
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δ 3.8-4.0 ppm (s, 3H): Methoxy group (C2-OMe).
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δ 3.7-3.9 ppm (s, 3H): Methoxy group (C6-OMe).
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Note: The two methoxy groups may appear as distinct singlets due to the asymmetric environment created by the Br and NO₂ groups.
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Carbon NMR (¹³C-NMR)
Expect 9 distinct carbon signals :
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Carbonyl (COOH)[3]
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C-NO₂ (Ar-NO₂)
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C-OMe (x2, Ar-O-C)[1]
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C-H (Ar-C4)
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C-OMe (x2, Methyl carbons)
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Quaternary Bridgehead (C1)
References
-
PubChem. "2,6-Dimethoxybenzoic acid (Precursor Data)." National Library of Medicine.[7] Available at: [Link]
- Hogberg, T. et al. "Potential Antipsychotic Agents. Synthesis of Substituted 3-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamides." Journal of Medicinal Chemistry, 1990.
- Google Patents. "Process for the preparation of 3-bromo-2,6-dimethoxybenzoic acid." WO1993002036A1.
Sources
- 1. 157893-14-6|3-Bromo-5-methoxybenzoic acid|BLD Pharm [bldpharm.com]
- 2. rsc.org [rsc.org]
- 3. psasir.upm.edu.my [psasir.upm.edu.my]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 3-BROMO-2,6-DIMETHOXY-5-NITROBENZOIC ACID [chemicalbook.com]
- 7. 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid | C7H4BrNO5 | CID 3383097 - PubChem [pubchem.ncbi.nlm.nih.gov]
